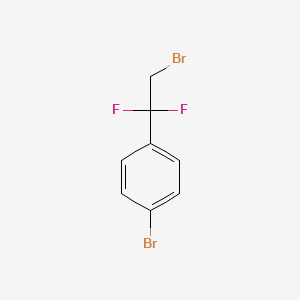

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene

Übersicht

Beschreibung

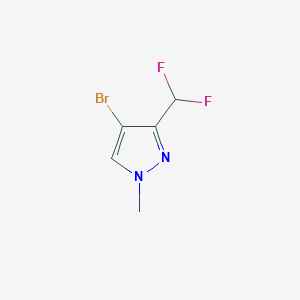

“1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene” is a laboratory chemical with the CAS number 1000994-95-5 . It is also known as “Bromo-4-(1,1-difluoroethyl)benzene” and is used in proteomics research .

Molecular Structure Analysis

The molecular formula of “1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene” is C8H7BrF2 . The InChI key is QXIBKCFAFRHORF-UHFFFAOYSA-N . The SMILES string is CC(F)(F)c1ccc(Br)cc1 .

Physical And Chemical Properties Analysis

“1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene” is a liquid with a refractive index of n20/D 1.503 and a density of 1.495 g/mL at 25 °C . It appears clear colorless to yellow .

Wissenschaftliche Forschungsanwendungen

Bromine Atom-Transfer Radical Addition

A study by Yorimitsu et al. (2001) demonstrated the use of triethylborane-induced bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. The research showed that the reaction proceeded smoothly in polar solvents and aqueous media, providing insights into the efficiency of bromine atom-transfer in different solvent environments (Yorimitsu et al., 2001).

Synthesis of Ethynylferrocene Compounds

Research by Fink et al. (1997) involved the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene, which were characterized and studied for their electrochemical properties. This study provides an example of how brominated benzene derivatives can be used in the synthesis of organometallic compounds with interesting redox properties (Fink et al., 1997).

Functionalization of Bis(trimethylsilyl)benzenes

A paper by Reus et al. (2012) discussed the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. This research highlights the versatility of brominated benzene derivatives in the functionalization of benzenes for various synthetic applications (Reus et al., 2012).

Halogenation of Polyalkylbenzenes

Bovonsombat and Mcnelis (1993) explored the ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts, demonstrating the use of brominated compounds in selective halogenation reactions to produce mixed halogenated compounds with high yields (Bovonsombat & Mcnelis, 1993).

Fluorescence Properties of Bromobenzene Derivatives

The study by Liang Zuo-qi (2015) on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene showcased the application of bromobenzene derivatives in developing compounds with interesting photoluminescence properties, demonstrating their potential use in materials science (Liang Zuo-qi, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is combustible and toxic if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

1-bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZXJTCNRQOEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660150 | |

| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |

CAS RN |

471246-90-9 | |

| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.